2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the imidazo[2,1-b][1,3]thiazole core in the structure contributes to its potential as a pharmacologically active agent .
Preparation Methods
The synthesis of 2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The imidazo[2,1-b][1,3]thiazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl derivatives
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl derivatives
These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacological properties . The uniqueness of 2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C23H21FN4OS |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H21FN4OS/c24-18-8-6-17(7-9-18)21-15-28-20(16-30-23(28)25-21)14-22(29)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,15-16H,10-14H2 |
InChI Key |
ODLOICBFOLUQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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